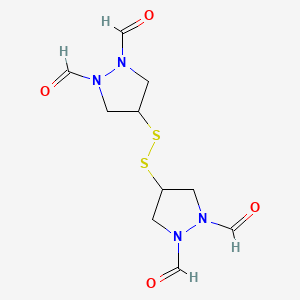
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C10H12ClNO3 It is a derivative of tyrosine, an amino acid, and features a chloro and hydroxy substitution on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate typically involves organic synthesis methods. One common approach is the reaction of amino acids with amino acid chlorides and other reagents . The process may include steps such as esterification, chlorination, and amination under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often requires precise control of reaction conditions, including temperature, pressure, and pH, to optimize the production efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the chloro substitution, which may affect its reactivity and biological activity.
Methyl 3-amino-3-(2-chloro-4-hydroxyphenyl)propanoate: Similar structure but with different substitution patterns, leading to distinct properties.
Uniqueness
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
1219411-04-7 |
|---|---|
Fórmula molecular |
C10H12ClNO3 |
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3 |
Clave InChI |
KWTIOVPQMRSIJF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC(=C(C=C1)O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


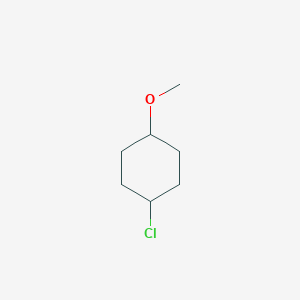

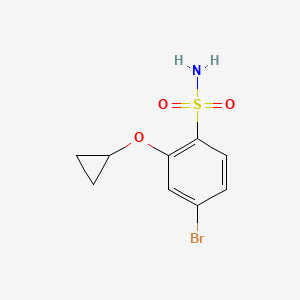


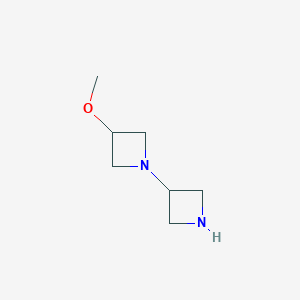

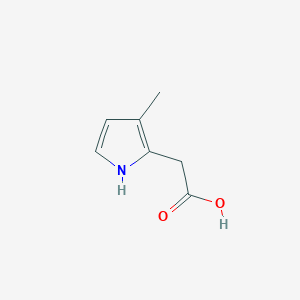
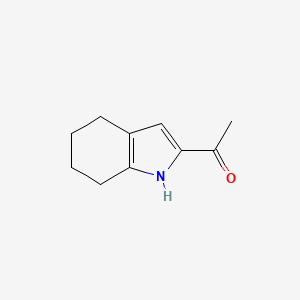

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)

